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Compound of Interest

Compound Name: BMS 961

Cat. No.: B1143288

Welcome to the technical support guide for BMS-986165 (also known as Deucravacitinib). As
researchers, scientists, and drug development professionals, achieving accurate and
reproducible results is paramount. A critical, yet often challenging, step is determining the
optimal concentration of a compound for your specific experimental model. This guide is
designed to provide you with the foundational knowledge, practical protocols, and
troubleshooting advice to confidently optimize BMS-986165 concentrations in your
experiments.

The initial assumption that "BMS 961" was a typographical error for "BMS-986165" has been
confirmed through the gathered search results, which consistently refer to BMS-986165
(Deucravacitinib) in the context of TYK2 inhibition and relevant experimental applications.[1][2]
[B1AISI6I/IBIOILO[1 1] [12][ 1 3][14][15]

Frequently Asked Questions (FAQs)
Q1: What is BMS-986165 and how does it work?

BMS-986165 is a first-in-class, oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2
(TYK2).[2][5] TYKZ is an intracellular enzyme belonging to the Janus kinase (JAK) family.[16]
[17] It plays a crucial role in the signaling pathways of key cytokines such as Interleukin-12 (IL-
12), Interleukin-23 (IL-23), and Type | Interferons (IFNs).[18][19][20] These cytokines are
central to the pathogenesis of numerous immune-mediated inflammatory diseases.[16][18]
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Unlike traditional JAK inhibitors that bind to the highly conserved active site (the ATP-binding
pocket) of the kinase domain, BMS-986165 has a unique mechanism. It binds to the regulatory
pseudokinase (JH2) domain of TYK2.[2][4][13] This allosteric binding locks the kinase in an
inactive state, preventing its activation and downstream signaling.[2][4] This novel mechanism
IS the basis for its exceptional selectivity for TYK2 over other JAK family members (JAK1,
JAK2, and JAK3).[3][9]

To visualize this pathway, consider the following diagram:
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Figure 1. Mechanism of Action of BMS-986165 in the TYK2 Signaling Pathway.
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Q2: Why is determining the optimal concentration of
BMS-986165 so important?

Optimizing the concentration is crucial for several reasons:

» Efficacy: Using a concentration that is too low will result in incomplete target inhibition and
potentially false-negative results, where you might erroneously conclude the pathway is not
relevant to your model.

o Specificity: While BMS-986165 is highly selective for TYK2, extremely high concentrations
could lead to off-target effects, complicating data interpretation.[1] The compound is selective
for TYK2 over a panel of 249 other kinases at 1 uM but does show some activity against the
JAK1 pseudokinase domain and BMPR2 at much higher concentrations than its TYK2 IC50.

[1]

o Avoiding Cytotoxicity: All compounds can be toxic to cells at high concentrations. It is
essential to work within a concentration range that effectively inhibits the target without
causing significant cell death, which would confound your experimental readouts.

o Reproducibility: Establishing a well-defined optimal concentration ensures that your results
are consistent and can be reliably reproduced by others.

Q3: What is a good starting concentration range for in
vitro experiments?

A logical starting point is to bracket the reported half-maximal inhibitory concentration (IC50).
The IC50 is the concentration of an inhibitor required to reduce a specific biological or
biochemical function by 50%. For BMS-986165, the potency varies depending on the specific
assay:
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Assay Type Target/Endpoint Reported IC50

) ) Recombinant TYK2
Biochemical Assay ) ] 0.2 nM[1][7]
Pseudokinase (JH2) Domain

IFN-a-induced STAT
Cell-Based Assays phosphorylation (pSTAT1, -2, 1-6 nM[1]
-3, -5) in human PBMCs

IL-12-induced STAT4

o 5 nM[1]
phosphorylation in NK-92 cells

IL-12-induced IFN-y production

, 11 nM[1]
in human PBMCs

IL-23, IL-12, and Type | IFN-

] _ _ 2-14 nM[6][12]
driven cellular signaling

Recommendation: For initial in vitro experiments, a good starting point is a 10-point dose-
response curve centered around the low nanomolar range. For example, you could start with a
range from 0.1 nM to 1 uM. This wide range will help you capture the full dose-response curve
and determine the IC50 in your specific cell type and assay conditions.

Experimental Workflow for Concentration
Optimization

A systematic approach is key to efficiently determining the optimal concentration of BMS-
986165.
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Figure 2. Step-by-Step Workflow for Optimizing BMS-986165 Concentration.

Protocol: Determining the IC50 in a Cell-Based Assay

This protocol provides a general framework for a dose-response experiment using cytokine-
stimulated cells.

Objective: To determine the concentration of BMS-986165 that inhibits 50% of the cytokine-
induced signaling response (e.g., STAT phosphorylation).
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Materials:

o Cells of interest (e.g., human PBMCs, NK-92 cells, or a relevant cell line)
 BMS-986165 stock solution (e.g., 10 mM in DMSO)[7][21]

o Appropriate cell culture medium

o Cytokine stimulant (e.g., IFN-q, I1L-12, IL-23)

o Assay reagents for endpoint detection (e.g., antibodies for Western blot or flow cytometry,
ELISA kit)

e 96-well plates
Procedure:

o Cell Plating: Seed your cells in a 96-well plate at a predetermined density and allow them to
adhere or stabilize overnight.

e Compound Preparation:

o Perform a serial dilution of your BMS-986165 stock solution to create a range of
concentrations. It is crucial to perform an intermediate dilution from the high-concentration
DMSO stock into cell culture medium to minimize DMSO concentration in the final wells
(typically < 0.1%).

o Include a "vehicle control" (medium with the same final DMSO concentration but no
inhibitor) and a "no stimulant" control.

e Pre-incubation: Add the diluted BMS-986165 or vehicle control to the appropriate wells. Pre-
incubate the cells with the inhibitor for a period (e.g., 1-2 hours) to allow for cell penetration
and target engagement.

« Stimulation: Add the cytokine stimulant (e.g., IL-12) to all wells except the "no stimulant”
control. The concentration of the stimulant should be pre-determined to elicit a robust but
sub-maximal response (e.g., the EC80).
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 Incubation: Incubate for the appropriate time to allow for the signaling event to occur (e.g.,
15-30 minutes for STAT phosphorylation).

» Endpoint Measurement: Lyse the cells and measure your endpoint. This could be:
o Phospho-STAT levels: Measured by Western blot, flow cytometry, or a specific ELISA.

o Downstream cytokine production: (e.g., IFN-y) measured by ELISA after a longer
incubation period (e.g., 24-48 hours).[1]

o Data Analysis:

o Normalize the data: Set the signal from the "no stimulant” control as 0% inhibition and the
signal from the "vehicle control + stimulant” as 100% response (or 0% inhibition).

o Plot the percent inhibition versus the log of the BMS-986165 concentration.

o Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and
calculate the IC50 value.

Troubleshooting Guide
Q4: | am not seeing a clear dose-response effect. What
could be wrong?

o Concentration Range: Your chosen range may be too narrow or completely outside the
active window. Try a much broader range (e.g., from picomolar to micromolar) to find the
active concentrations.

o Stimulant Concentration: If your cytokine stimulus is too strong (saturating), it may be difficult
for the inhibitor to compete effectively. Try reducing the stimulant concentration to its EC50 or
EC80.

e Assay Timing: The timing of pre-incubation, stimulation, and endpoint measurement is
critical. For phosphorylation events, the peak signal is often transient (15-60 minutes). For
gene expression or cytokine production, longer time points are needed. Optimize these
timings for your specific system.
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e Compound Solubility: BMS-986165 is typically dissolved in DMSO.[7][21] Ensure your stock
is fully dissolved and that the final DMSO concentration in your assay is low and consistent
across all wells. Poor solubility can lead to inaccurate concentrations.

Q5: | am observing significant cell death at higher
concentrations. How do | address this?

It is essential to distinguish between targeted anti-proliferative effects and non-specific
cytotoxicity.

e Run a Parallel Cytotoxicity Assay: Use an assay like MTT, MTS, or a live/dead stain (e.g.,
Trypan Blue, Propidium lodide) with the same concentrations of BMS-986165 and incubation
times as your primary experiment, but without the cytokine stimulant.

» Determine the CC50: Calculate the cytotoxic concentration 50 (CC50), which is the
concentration that causes 50% cell death.

o Calculate the Selectivity Index (SI): The Sl is the ratio of CC50 to IC50 (Sl = CC50/IC50). A
high Sl value (>10) indicates that the compound's inhibitory effect occurs at concentrations
well below those that cause general cytotoxicity, suggesting good specificity.

o Adjust Your Working Concentration: Choose a concentration for your subsequent
experiments that is well below the CC50 (e.g., at least 10-fold lower) but still provides
maximal or near-maximal target inhibition.

Q6: How do | translate my in vitro concentration to an in
vivo dose?

Translating an effective in vitro concentration to an in vivo dose is complex and depends on the
compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, such as absorption,
distribution, metabolism, and excretion (ADME).

o Literature Precedent: Look for published in vivo studies. For BMS-986165, doses in mouse
models of colitis and lupus have ranged from 1 mg/kg to 50 mg/kg.[1][8] In a mouse model of
psoriasis, doses of 7.5, 15, and 30 mg/kg administered twice daily were shown to be
effective.[6]
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e Pharmacokinetic Data: Effective in vivo dosing aims to achieve plasma or tissue
concentrations at or above the in vitro IC50 for a sustained period. For example, in mice, a
7.5 mg/kg twice-daily dose provides drug levels at or above the mouse whole blood IC50 of
100 nM for 19 hours.[6]

 Pilot Studies: If no data is available for your specific model, a pilot dose-finding study is
necessary. Start with a low dose and escalate, monitoring for both efficacy (target
engagement biomarkers) and toxicity.

By following this structured approach, you can confidently determine the optimal concentration
of BMS-986165 for your experiments, ensuring data of the highest quality and integrity.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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